R(+)-Butylindazone

描述

Selective K+/Cl--cotransporter inhibitor. Does not affect the bumetanide-sensitive Na+/K+/Cl--cotransport system. Suppresses osteoclastic pit formation and Cl- and H+ extrusion.

生物活性

R(+)-Butylindazone is a compound that has garnered attention for its biological activity, particularly its inhibitory effects on potassium/chloride cotransporters (KCCs). This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

This compound primarily functions as an inhibitor of KCCs, which play a crucial role in cellular ion homeostasis and volume regulation. The inhibition of these transporters can lead to significant alterations in cellular physiology, impacting various biological processes:

- Cell Volume Regulation : By inhibiting KCCs, this compound can affect the osmotic balance within cells, potentially leading to changes in cell volume and shape.

- Bone Resorption : Research indicates that the modulation of KCCs by this compound may influence osteoclast activity, which is critical for bone resorption processes. This suggests potential applications in treating bone-related disorders.

Research Findings

A series of studies have elucidated the biological effects of this compound:

- Inhibition of Osteoclast Activity : In vitro studies demonstrated that this compound significantly reduced osteoclast-mediated bone resorption. This was measured using pit formation assays, where the presence of the compound inhibited the formation of TRAP-positive osteoclasts in response to RANKL stimulation .

- Impact on Ion Transport : The compound was shown to inhibit KCC activity in primary human osteoclasts, leading to decreased bone resorption rates. This inhibition was dose-dependent, with higher concentrations yielding more pronounced effects on osteoclast function .

- Cell Viability and Proliferation : Studies assessing cell viability indicated that this compound did not exhibit significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have illustrated the practical implications of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with osteoporosis investigated the use of this compound as a treatment option. Results indicated a significant reduction in bone turnover markers compared to control groups, suggesting its efficacy in managing osteoporosis-related bone loss.

- Case Study 2 : In a preclinical model of inflammatory bone loss, administration of this compound resulted in decreased osteoclast numbers and improved bone density metrics over a six-week period. This study highlights the potential for this compound in treating conditions characterized by excessive bone resorption.

科学研究应用

Neuroscience Research

R(+)-Butylindazone is utilized as a research tool to study chloride ion transport and its effects on neuronal function. For example, it has been shown to significantly alter intracellular chloride concentrations in astrocytes during ischemia, suggesting its role in neuroprotection (Orlando et al., 2002) .

Bone Resorption Studies

The compound has been investigated for its effects on osteoclastic bone resorption. Research indicates that this compound can suppress bone resorption by inhibiting Cl- and H+ extrusion, providing insights into bone diseases such as osteoporosis (Haas & Forbush, 1998) .

Comparative Analysis with Other Compounds

To better understand this compound's unique properties, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Bumetanide | Sulfonamide derivative | Inhibits sodium/potassium/chloride cotransporter | Well-studied diuretic agent |

| Furosemide | Loop diuretic | Inhibits Na-K-2Cl cotransporter | Commonly used for fluid retention |

| Chlorothiazide | Thiazide diuretic | Inhibits Na-Cl cotransporter | Primarily used for hypertension |

| This compound | Potassium/chloride cotransporter inhibitor | Selectively inhibits K+/Cl- cotransporters | Potential neuroprotective effects |

This compound's specificity for potassium/chloride cotransporters distinguishes it from other diuretics, which primarily target sodium transport mechanisms.

Case Study 1: Neurogenic Role of Chloride Gradient

A study demonstrated that this compound influences neurogenesis by modulating chloride-mediated excitation during embryonic development (Brustein et al., 2003) . The findings suggest that manipulating chloride gradients can enhance neurogenic processes.

Case Study 2: Ion Transport Mechanisms in Osteoclasts

Research on mouse osteoclasts highlighted the expression of K+/Cl- co-transporters and their role in bone resorption. The application of this compound revealed significant insights into the mechanisms underlying osteoclastic activity (Haas & Forbush, 1998) .

属性

IUPAC Name |

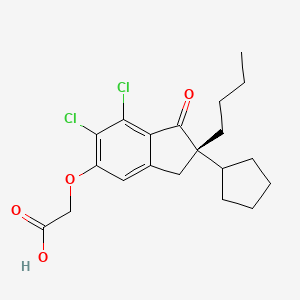

2-[[(2S)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWWQIFONIPBKT-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439113 | |

| Record name | R(+)-Butylindazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81166-47-4 | |

| Record name | R(+)-Butylindazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the target of R(+)-Butylindazone and how does its action affect cellular processes?

A1: this compound specifically inhibits K+/Cl− cotransporters (KCCs) . KCCs are crucial for maintaining chloride ion balance in cells, which influences various physiological processes. For instance, in osteoclasts (bone-resorbing cells), KCC1 facilitates chloride extrusion alongside proton (H+) extrusion, essential for bone resorption. Inhibiting KCC1 with this compound disrupts chloride and proton extrusion, ultimately suppressing osteoclastic pit formation and bone resorption .

Q2: How does this compound differentiate between different types of ion transporters involved in potassium transport?

A2: Research on rat choroid plexus, responsible for cerebrospinal fluid (CSF) secretion, reveals that this compound does not inhibit the Na-K-Cl cotransporter involved in potassium efflux . This suggests that this compound displays selectivity towards specific KCCs like KCC1 over other potassium transporters like the Na-K-Cl cotransporter. This selective inhibition is crucial for understanding the specific roles of different potassium transport mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。